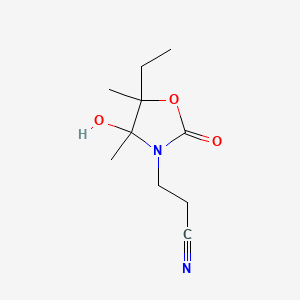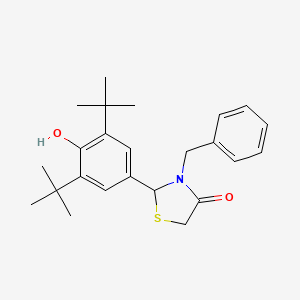
2,2,2-trifluoroethyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate
Overview
Description
2,2,2-trifluoroethyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as TBOA and is a potent inhibitor of glutamate transporters.
Mechanism of Action
TBOA inhibits the glutamate transporters by binding to the substrate-binding site and preventing the uptake of glutamate. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can result in excitotoxicity and neuronal damage. However, TBOA has been shown to be selective for certain glutamate transporters, which makes it a promising candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBOA are mainly related to its inhibition of glutamate transporters. TBOA has been shown to increase the concentration of glutamate in the synaptic cleft, which can result in excitotoxicity and neuronal damage. However, TBOA has also been shown to have neuroprotective effects in certain models of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using TBOA in lab experiments include its high potency and selectivity for certain glutamate transporters. However, TBOA has limitations such as its potential for excitotoxicity and neuronal damage, which can make it difficult to use in certain experiments. Additionally, TBOA's effects on other neurotransmitters and receptors are not well understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for TBOA research, including the development of more selective inhibitors of glutamate transporters and the investigation of TBOA's effects on other neurotransmitters and receptors. Additionally, TBOA's potential as a therapeutic agent for neurological disorders should be further explored, and its safety and efficacy should be evaluated in clinical trials.
Conclusion
In conclusion, TBOA is a potent inhibitor of glutamate transporters that has gained significant attention in scientific research due to its potential applications in the field of medicine. TBOA's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TBOA research has the potential to lead to the development of new treatments for neurological disorders and improve our understanding of the central nervous system.
Scientific Research Applications
TBOA has been extensively studied in the field of neuroscience due to its potential applications in the treatment of neurological disorders. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system, and its dysregulation has been linked to various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
properties
IUPAC Name |
2,2,2-trifluoroethyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c14-13(15,16)7-21-11(20)6-5-10(19)18-12-17-8-3-1-2-4-9(8)22-12/h1-4H,5-7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMLAIDXDWFKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(aminosulfonyl)phenyl]amino}-N-(4-chlorophenyl)-3,5-dinitrobenzamide](/img/structure/B4290030.png)
![N-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B4290038.png)
![5-(3-methoxyphenyl)-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4290040.png)
![2-amino-4-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4290046.png)
![2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile](/img/structure/B4290057.png)
![N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B4290065.png)

![1,3-dimethyl-6-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B4290079.png)

![5-[5-bromo-4-(diethylamino)-2-methoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4290106.png)
![2-[2-(2,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B4290116.png)
![2,2'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-acetylphenyl)acetamide]](/img/structure/B4290133.png)
![4-{[2-(2-chloro-5-iodophenyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4290139.png)
